molecular formula C25H23N3O4S2 B5148199 Methyl (2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B5148199
M. Wt: 493.6 g/mol
InChI Key: YGXBBJZQOBWRSM-VZCXRCSSSA-N
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Description

Methyl (2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with an indole-derived substituent. Key structural elements include:

  • Thiazolo[3,2-a]pyrimidine backbone: A bicyclic system combining thiazole and pyrimidine rings, known for pharmacological relevance .
  • 2-Thienyl group: A sulfur-containing heteroaromatic ring, influencing electronic properties and π-π stacking.
  • Methyl ester: A polar group affecting solubility and metabolic stability.

This compound’s unique substituents differentiate it from related derivatives, warranting a detailed comparison with structural analogues.

Properties

IUPAC Name

methyl (2Z)-2-(1-butyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S2/c1-4-5-12-27-16-10-7-6-9-15(16)19(22(27)29)21-23(30)28-20(17-11-8-13-33-17)18(24(31)32-3)14(2)26-25(28)34-21/h6-11,13,20H,4-5,12H2,1-3H3/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXBBJZQOBWRSM-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CS5)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=CS5)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with potential biological significance. Its structure suggests a variety of pharmacological activities, particularly in the field of oncology and neuropharmacology. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C27H25N3O4S and a molecular weight of 485.57 g/mol. Its structure features multiple functional groups that may contribute to its biological activity, including an indole moiety, thiazole ring, and pyrimidine structure.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to methyl (2Z)-2-(1-butyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate. For instance:

  • Mechanism of Action : Compounds in this class have been shown to inhibit the activity of mitotic kinesins such as HSET (KIFC1), which is crucial for cancer cell survival. Inhibition leads to multipolar spindle formation and subsequent cell death in cancer cells with amplified centrosomes .
  • In Vitro Studies : High-throughput screening has demonstrated micromolar inhibition of HSET by various thiazole derivatives, suggesting that modifications in the thiazole substituents significantly affect potency .

Neuroprotective Effects

Some derivatives of this compound have been investigated for their neuroprotective effects:

  • Cognitive Function : Research indicates that certain thiazole-containing compounds can enhance cognitive function by modulating neurotransmitter systems and reducing neuroinflammation .
  • Mechanistic Insights : The interaction with specific receptors involved in neuroprotection has been noted, although detailed mechanisms remain to be fully elucidated.

Case Studies

Several case studies have been published that illustrate the biological activity of related compounds:

  • Study on Cancer Cell Lines : A study evaluated the effects of similar thiazole-based compounds on various cancer cell lines, revealing significant reductions in cell viability at concentrations as low as 15 μM. The study reported a notable increase in multipolar mitoses in treated cells compared to controls, confirming the anticancer potential through targeted inhibition of mitotic processes .
  • Neuropharmacological Assessment : Another investigation focused on the cognitive-enhancing properties of related compounds in animal models of cognitive decline. Results indicated improved performance in memory tasks and reduced markers of neuroinflammation following treatment with these compounds .

Data Tables

PropertyValue
Molecular FormulaC27H25N3O4S
Molecular Weight485.57 g/mol
Anticancer ActivityHSET inhibition
Neuroprotective ActivityCognitive enhancement

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure R₁ (Position 2) R₂ (Position 5) Ester Group Reference
Target Compound Thiazolo[3,2-a]pyrimidine 1-Butyl-2-oxoindol-3-ylidene 2-Thienyl Methyl -
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethoxybenzylidene Phenyl Ethyl
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-Fluoro-4-methoxybenzylidene 4-Methoxyphenyl Methyl
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene 5-Methylfuran -
Key Observations:

Substituent Diversity at Position 2: The target compound’s indol-3-ylidene group introduces a nitrogen-containing heterocycle, contrasting with benzylidene (e.g., 2,4,6-trimethoxybenzylidene in ) or cyanobenzylidene (). Electron-withdrawing groups (e.g., fluorine in ) increase electrophilicity, while methoxy groups () enhance solubility via polar interactions.

Aryl Groups at Position 5 :

  • The 2-thienyl group in the target compound provides sulfur-mediated π-interactions, differing from phenyl () or furan (). Thiophene’s lower electronegativity may alter redox properties compared to oxygen-containing furan.

Ester vs. Cyano Groups: The methyl ester in the target compound improves hydrolytic stability compared to ethyl esters () and offers intermediate lipophilicity. Cyano groups () increase polarity but reduce metabolic stability.

Physicochemical and Crystallographic Properties

Table 3: Physical Properties
Property Target Compound (Predicted) Ethyl 7-Methyl-3-Oxo-5-Phenyl Derivative Methyl 2-Fluoro-4-Methoxy Derivative
Melting Point (°C) ~200–220* 427–428 Not reported
Solubility Moderate in DMSO Low in water, high in ethyl acetate Moderate in DCM
Crystal System Likely triclinic (P1)* Triclinic (P1) Monoclinic (C2/c)

*Predicted based on substituent effects.

  • Crystal Packing : The indole moiety may introduce unique hydrogen-bonding patterns (N–H···O) compared to methoxy (C–H···O) or fluorine interactions (C–F···H) .
  • Dihedral Angles : The 2-thienyl group likely creates a larger dihedral angle with the core than phenyl (80.94° in ), affecting molecular planarity and packing efficiency.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole and pyrimidine precursors, followed by functionalization of the indole and thiophene moieties. Key steps require catalysts (e.g., palladium or copper) and solvents like dimethylformamide, with temperature control (80–120°C) critical to avoid side reactions . Analytical techniques such as NMR and HPLC are essential for verifying intermediate purity (>95%) and final product integrity .

Q. How can the compound’s structure be confirmed, and what analytical methods are most reliable?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated in analogous thiazolo-pyrimidine derivatives (e.g., C–C bond precision ±0.003 Å) . Complementary methods include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (COSY, NOESY) to resolve stereochemical ambiguities .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Polar functional groups (e.g., carboxylate, thiophene) confer moderate solubility in DMSO and ethanol, while stability studies show degradation <5% at pH 5–9 over 24 hours. Accelerated stability testing (40°C/75% RH) over 4 weeks is recommended for long-term storage protocols .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 1-butyl, 2-thienyl) impact biological activity and reactivity?

Substituent modifications at the 2- and 5-positions significantly alter bioactivity. For example, electron-withdrawing groups (e.g., fluorine) enhance electrophilic reactivity, while bulky substituents (e.g., butyl) reduce binding affinity to hydrophobic enzyme pockets. Structure-activity relationship (SAR) studies using analogs with substituted benzylidenes or thiophenes reveal >10-fold differences in IC50 values against kinase targets .

Q. What computational strategies can predict reaction pathways and optimize synthesis?

Quantum chemical calculations (DFT, B3LYP/6-31G*) model transition states and activation energies, guiding solvent/catalyst selection. Machine learning algorithms (e.g., ICReDD’s reaction path search) reduce experimental iterations by 60% by correlating descriptors (Hammett constants, solvent polarity) with yield outcomes .

Q. How can contradictory data on reaction yields or biological activity be resolved?

Discrepancies often arise from impurities in starting materials or divergent crystallization conditions. For example, palladium catalyst residues (>0.1 ppm) can suppress yields by 15–20% . Reproducibility requires strict adherence to protocols (e.g., inert atmosphere, controlled cooling rates). Meta-analyses of crystallographic data (e.g., C2/c vs. P21/n space groups) may explain polymorph-dependent bioactivity variations .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

Docking simulations suggest the thiazolo-pyrimidine core binds ATP pockets via π-π stacking (indole-thiophene system), while the carboxylate group forms hydrogen bonds with lysine residues. In vitro assays (e.g., kinase inhibition) combined with SPR analysis quantify binding kinetics (KD = 12–180 nM) .

Methodological Considerations

  • Experimental Design : Use fractional factorial designs to screen reaction parameters (temperature, solvent ratio) and prioritize variables .
  • Data Validation : Cross-validate HPLC purity data with LC-MS to detect trace byproducts (<0.5%) .
  • Structural Analysis : Combine X-ray crystallography with DFT-optimized geometries to resolve Z/E isomerism .

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